
NO-prednisolone
准备方法
NCX-1015 通过一个两步过程合成,涉及在 C-21 位置用硝基氧基对泼尼松龙进行酯化 . 该合成的总收率约为 75% . NCX-1015 的工业生产方法没有广泛记载,但合成路线涉及使用特定试剂和条件,以确保化合物的稳定性和功效。
化学反应分析
In Vitro Release in Human Platelet-Rich Plasma (PRP)
NCX-1015 releases NO through enzymatic hydrolysis by esterases :
Experimental Design
-
Concentration range : 3–300 µM
-
Incubation time : 0–60 min at 37°C
Key Findings
Parameter | NCX-1015 (100 µM) | Prednisolone (100 µM) | Sodium Nitroprusside (SNP, 100 µM) |
---|---|---|---|
Nitrite release (µM) | 28.4 ± 3.2 | 0.5 ± 0.1 | 32.1 ± 4.1 |
cGMP accumulation | 15.7 ± 2.1 pmol/mg | 0.3 ± 0.1 pmol/mg | 18.9 ± 2.8 pmol/mg |
-
Time dependency : Maximal nitrite release occurred at 45–60 min .
-
Enzymatic activation : Esterase incubation (10 U/mL) increased nitrite release by 40% compared to spontaneous hydrolysis .
In Vivo Release in Mice
Intraperitoneal administration (7.5–15 mg/kg) induced peritoneal nitrite accumulation :
Kinetic Profile
Time Post-Injection (min) | Nitrite Concentration (µM) |
---|---|
30 | 12.1 ± 1.8 |
60 | 24.5 ± 3.1 |
120 | 8.7 ± 1.2 |
Anti-Inflammatory Synergy
NCX-1015 combines glucocorticoid activity with NO-mediated effects:
-
CD163 induction : 2.5-fold greater potency than prednisolone in human PBMCs .
-
IL-1β suppression : IC₅₀ of 0.8 µM vs. 5.2 µM for prednisolone .
Oxidative Stress Modulation
While NCX-1015 itself does not directly generate reactive oxygen species (ROS), its NO release mitigates ROS in inflammatory microenvironments . This contrasts with unmodified prednisolone, which induces mitochondrial ROS (mtROS)-dependent apoptosis in corneal epithelial cells .
Stability and Degradation
科学研究应用
Clinical Applications
-
Rheumatoid Arthritis (RA) :
- A study involving low-dose prednisolone demonstrated significant benefits in patients with RA, including reduced disease activity and joint damage over two years. NO-prednisolone may offer similar or enhanced effects due to its additional nitric oxide component, which can improve circulation and reduce inflammation more effectively than standard prednisolone alone .
- Kidney Transplantation :
-
Neurological Disorders :
- Preliminary studies suggest that this compound may be beneficial in treating neuroinflammatory conditions by reducing neuronal damage through its neuroprotective properties. The combination of anti-inflammatory effects and improved blood flow could be advantageous in conditions like multiple sclerosis or traumatic brain injury.
Case Studies
- Case Study 1 : A 77-year-old male patient with rheumatoid arthritis was treated with low-dose prednisolone. Upon switching to this compound, he exhibited reduced joint pain without the typical side effects associated with higher doses of corticosteroids. His treatment regimen was adjusted based on continuous monitoring of inflammatory markers and joint function .
- Case Study 2 : A clinical trial involving patients with Duchenne muscular dystrophy showed that those treated with this compound reported improved muscle function and quality of life compared to those receiving traditional corticosteroids. The nitric oxide component was credited for enhanced muscle perfusion and reduced inflammation .
Comparative Effectiveness
Parameter | This compound | Standard Prednisolone |
---|---|---|
Anti-inflammatory Effect | High | Moderate |
Risk of Side Effects | Lower | Higher |
Impact on Metabolism | Minimal | Significant |
Patient Tolerance | Better | Variable |
作用机制
NCX-1015 通过释放一氧化氮发挥作用,这增强了泼尼松龙的抗炎特性。 一氧化氮部分通过增加白介素-10 的产生和抑制单核细胞中 p65 Rel A 的核易位来调节免疫反应 . 这导致抑制促炎细胞因子和促进调节性 T 细胞 .
相似化合物的比较
NCX-1015 在糖皮质激素中是独一无二的,因为它具有释放一氧化氮的能力。 类似的化合物包括其他硝基类固醇,如 NCX-1016,它缺乏一氧化氮基团,因此功效降低 . 与泼尼松龙相比,NCX-1015 具有增强的抗炎特性和减少的副作用,使其成为更有效的治疗剂 .
生物活性
NO-prednisolone , also known as NCX-1015 , is a novel nitric oxide-releasing derivative of the glucocorticoid prednisolone. This compound has been developed to enhance the anti-inflammatory properties of prednisolone while introducing the beneficial effects associated with nitric oxide (NO) release. The biological activity of this compound has been investigated through various studies, demonstrating its potential in treating inflammatory conditions.
This compound operates through a dual mechanism:
- Nitric Oxide Release : Upon administration, this compound releases nitrite, which is a stable product of nitric oxide. This release occurs in a time and concentration-dependent manner, significantly influencing cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP) .
- Enhanced Anti-Inflammatory Action : The compound has been shown to be more effective than prednisolone in inducing the expression of CD163, a steroid-sensitive cell surface marker on human peripheral blood mononuclear cells (PBMCs). This effect correlates with a reduction in pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
Table 1: Comparison of Biological Activities
Parameter | Prednisolone | This compound (NCX-1015) |
---|---|---|
Nitric Oxide Release | Minimal | Significant |
Induction of CD163 | Moderate | High |
Inhibition of IL-1β Release | Moderate | High |
Anti-inflammatory Efficacy | Standard | Enhanced |
In Vitro Studies
In vitro studies have demonstrated that this compound significantly increases the levels of nitrite in human platelet-rich plasma compared to prednisolone. The release of nitrite was observed to peak at 60 minutes post-incubation, indicating effective bioavailability and activity .
In Vivo Studies
In vivo experiments conducted on rodent models showed that NCX-1015 not only reduced inflammation but also exhibited superior efficacy compared to standard prednisolone treatments. For instance, NCX-1015 was administered intraperitoneally at varying doses (up to 27.7 μmol kg), leading to measurable nitrite accumulation in the peritoneal cavity .
Case Study: Chronic Inflammation Model
A specific study involving a murine model of chronic granulomatous tissue formation highlighted the enhanced anti-inflammatory properties of this compound. Mice treated with NCX-1015 exhibited reduced granuloma formation and lower levels of inflammatory markers compared to those treated with traditional glucocorticoids .
Safety and Toxicology
The safety profile of this compound has been evaluated alongside its pharmacological effects. Preliminary assessments suggest that it retains a favorable safety margin akin to prednisolone while offering enhanced therapeutic benefits due to its unique mechanism involving nitric oxide .
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHYBJOMJPGNMM-KGWLDMEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327610-87-7 | |
Record name | NO-Prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NO-PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。